![molecular formula C19H18FN7O B10911409 5-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10911409.png)
5-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound that features a triazolopyrimidine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group and a pyrazolylmethyl substituent. These structural elements contribute to its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through a one-pot three-component reaction under microwave irradiation, involving an α, β-unsaturated ketone and hydrazine derivatives.
Synthesis of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Coupling Reactions: The final step involves coupling the pyrazole and triazolopyrimidine intermediates using reagents such as coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally friendly catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The specific pathways involved may include inhibition of kinase activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-[4-Cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]cyclohexanecarboxamide
Uniqueness
5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its combination of a triazolopyrimidine core with a fluorophenyl and pyrazolylmethyl substituent. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H18FN7O |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[(2-propylpyrazol-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H18FN7O/c1-2-9-26-15(7-8-23-26)11-21-18(28)17-10-16(13-3-5-14(20)6-4-13)25-19-22-12-24-27(17)19/h3-8,10,12H,2,9,11H2,1H3,(H,21,28) |
InChI Key |
YKYNHKBXXJNLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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